Benzyl 6-(chlorosulfonyl)hexanoate
Description
Benzyl 6-(chlorosulfonyl)hexanoate (CAS: Not explicitly provided in evidence; structurally inferred) is a sulfonated ester characterized by a benzyl ester group and a reactive chlorosulfonyl (-SO₂Cl) moiety at the terminal hexanoate chain. This compound serves as a critical intermediate in organic synthesis, particularly in sulfonation reactions, where the chlorosulfonyl group acts as an electrophilic site for nucleophilic substitution. Its applications span pharmaceuticals, agrochemicals, and polymer chemistry, leveraging its dual functionality for derivatization and crosslinking .
Properties
Molecular Formula |
C13H17ClO4S |
|---|---|
Molecular Weight |
304.79 g/mol |
IUPAC Name |
benzyl 6-chlorosulfonylhexanoate |
InChI |
InChI=1S/C13H17ClO4S/c14-19(16,17)10-6-2-5-9-13(15)18-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
VJCGOVLRWPGODZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 6-(chlorosulfonyl)hexanoate can be synthesized through the esterification of benzyl alcohol with 6-(chlorosulfonyl)hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 6-(chlorosulfonyl)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid or a thiol group using reducing agents like tin(II) chloride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Tin(II) chloride, lithium aluminum hydride
Reaction Conditions: Reflux, room temperature, acidic or basic medium
Major Products Formed:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonic Acids and Thiols: Formed by reduction reactions
Scientific Research Applications
Benzyl 6-(chlorosulfonyl)hexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 6-(chlorosulfonyl)hexanoate involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The chlorosulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is harnessed in various chemical transformations and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Benzyl Hexanoate
- Structure: C₁₃H₁₈O₂, featuring a benzyl ester and hexanoate chain without sulfonation.
- Applications: Predominantly used in flavoring and fragrances due to its fruity aroma. For instance, esters like ethyl hexanoate and (Z)-3-hexenyl hexanoate are key contributors to passion fruit and cheese aromas .
- Key Difference : Lacks the reactive chlorosulfonyl group, rendering it unsuitable for sulfonation but stable for sensory applications.
6-(Benzyloxy)hexane-1-sulfonyl Chloride
- Structure : C₁₃H₁₉ClO₃S, with a benzyl ether (-O-benzyl) and sulfonyl chloride group.
- Applications: Used in sulfonation and as a crosslinker in polymer chemistry. The ether linkage may enhance solubility in nonpolar solvents compared to ester-linked analogs.
- Key Difference : Ether vs. ester linkage alters electronic effects and reactivity. The benzyl ester in the target compound may hydrolyze more readily under basic conditions .
Benzyl 6-Aminohexanoate Hydrochloride
- Structure: C₁₃H₂₀ClNO₂, featuring an amine hydrochloride substituent.
- Applications : Pharmaceutical intermediate, where the amine group enables peptide coupling or coordination chemistry.
- Key Difference : The amine group introduces basicity and hydrogen-bonding capacity, contrasting with the electrophilic chlorosulfonyl group .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Functional Groups | Reactivity | Stability |
|---|---|---|---|---|
| Benzyl 6-(chlorosulfonyl)hexanoate | ~304.8 (C₁₃H₁₇ClO₄S) | Ester, Chlorosulfonyl | High (nucleophilic substitution) | Low (moisture-sensitive) |
| Benzyl hexanoate | 206.3 (C₁₃H₁₈O₂) | Ester | Low (hydrolysis under extreme pH) | High |
| 6-(Benzyloxy)hexane-1-sulfonyl chloride | 290.8 (C₁₃H₁₉ClO₃S) | Ether, Sulfonyl chloride | Moderate (less electrophilic than ester-linked) | Moderate |
| Benzyl 6-aminohexanoate hydrochloride | 257.8 (C₁₃H₂₀ClNO₂) | Ester, Amine hydrochloride | Basic (amine reactivity) | High (crystalline salt) |
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